(S)-2-Acetoxypropionoyl Chloride-d3
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to vastly different biological activities. Consequently, the ability to synthesize a single enantiomer of a drug or agrochemical is of paramount importance. nih.gov
Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of more complex chiral molecules. numberanalytics.com This approach, often referred to as chiral pool synthesis, leverages the readily available chirality from natural sources like amino acids and carbohydrates to introduce specific stereocenters into a target molecule. numberanalytics.combuchler-gmbh.com The use of these pre-existing chiral centers simplifies synthetic routes and ensures high stereochemical purity in the final product. numberanalytics.com The demand for such chiral intermediates is continually rising as the pharmaceutical industry strives to enhance drug efficacy and specificity. nih.gov
Strategic Role of Deuterium (B1214612) Labeling in Chemical Research and Mechanistic Elucidation
Deuterium, a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in chemical research. By selectively replacing hydrogen atoms with deuterium, chemists can track the movement of atoms and unravel the intricate details of reaction mechanisms. thalesnano.comsynmr.in This technique, known as isotopic labeling, provides invaluable insights into reaction pathways, the formation of intermediates, and the stereochemistry of a reaction. synmr.inresearchgate.net
Beyond mechanistic studies, deuterium labeling has found widespread application in various analytical techniques. In mass spectrometry, deuterated compounds are used as internal standards to improve the accuracy and reliability of measurements. thalesnano.com For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling helps in simplifying complex spectra and determining molecular structures with greater clarity. thalesnano.comclearsynth.com Furthermore, in medicinal chemistry, the introduction of deuterium into drug molecules can alter their metabolic pathways, potentially leading to improved stability and reduced side effects. clearsynth.comyoutube.com
Overview of (S)-2-Acetoxypropionoyl Chloride-d3 in Contemporary Synthetic Chemistry
This compound is a specialized chemical reagent that embodies the principles of both chiral synthesis and isotopic labeling. As a chiral acyl chloride, it provides a reactive functional group for the formation of new chemical bonds while retaining a specific stereochemical configuration. The "S" designation indicates the absolute configuration at its chiral center. Acyl chlorides are known to be versatile reagents in organic synthesis, participating in a variety of reactions to introduce an acyl group into a molecule. iupac.org
The "-d3" suffix signifies that the three hydrogen atoms on the acetyl methyl group have been replaced with deuterium. This isotopic labeling makes this compound a valuable tool for mechanistic studies. By incorporating this deuterated fragment into a larger molecule, researchers can trace its fate through a reaction sequence, providing clear evidence for proposed reaction pathways.
Data and Research Findings
The utility of chiral acyl chlorides and deuterated compounds is well-documented in scientific literature. While specific research findings on this compound are proprietary to chemical suppliers, the principles governing its reactivity and application are based on established chemical concepts.
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C5H4D3ClO3 |
| Molecular Weight | 153.57 g/mol |
| Chirality | (S)-enantiomer |
| Isotopic Label | Deuterium (d3) |
| Functional Groups | Acyl Chloride, Ester |
Table 2: Applications of Related Chiral and Deuterated Compounds
| Application Area | Description | Research Examples |
| Asymmetric Synthesis | Use of chiral molecules to synthesize enantiomerically pure products. | Catalytic asymmetric acylation of racemic alcohols using chiral catalysts and achiral acyl chlorides. oup.com |
| Mechanistic Studies | Elucidation of reaction pathways using isotopically labeled compounds. | Deuterium labeling to probe reaction mechanisms in transition metal-catalyzed reactions. researchgate.netresearchgate.net |
| Drug Discovery | Improving pharmacokinetic properties of drugs through deuteration. | Deuterated drugs can exhibit improved metabolic stability. clearsynth.com |
| Analytical Chemistry | Use of deuterated compounds as internal standards in mass spectrometry. | Enhanced accuracy in quantitative analysis. thalesnano.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H7ClO3 |
|---|---|
Molecular Weight |
153.58 g/mol |
IUPAC Name |
[(2S)-3-chloro-1,1,1-trideuterio-3-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1/i1D3 |
InChI Key |
ALHZEIINTQJLOT-SRQSVDBESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)Cl)OC(=O)C |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Acetoxypropionoyl Chloride D3
Stereoselective Synthesis of (S)-2-Acetoxypropionic Acid Precursors
The synthesis of (S)-2-Acetoxypropionoyl Chloride-d3 begins with the stereoselective preparation of its non-deuterated precursor, (S)-2-acetoxypropionic acid. A common and effective method involves the acetylation of (S)-lactic acid. google.com
One approach involves the reaction of an aqueous solution of lactic acid with acetic anhydride (B1165640) in the presence of acetic acid. A key challenge in this process is the removal of water from the initial lactic acid solution, as its presence can lead to the polymerization of lactic acid, significantly reducing the yield and creating undesirable byproducts. google.com Therefore, a preliminary distillation step to remove water is crucial for achieving a high yield of (S)-2-acetoxypropionic acid. google.com The subsequent acetylation is often catalyzed by an acid, which can be either a homogeneous catalyst like hydrochloric acid or sulfuric acid, or a heterogeneous acid catalyst. google.comgoogle.com
An alternative route starts from sodium (S)-lactate, which is reacted with acetic anhydride in the presence of hydrochloric acid in an acetic acid solvent. This is followed by chlorination with thionyl chloride to yield the corresponding acyl chloride. google.com The stereoselectivity of these reactions is paramount to ensure the final product retains the desired (S)-configuration. The choice of chiral auxiliary can significantly influence the diastereoselectivity of the reaction. For instance, pyrrolidine-derived lactamides have been shown to be effective chiral auxiliaries in the stereoselective synthesis of 2-aryloxycarboxylic acids. google.com
The reaction of a chiral aldehyde with an achiral enolate can produce a mixture of diastereoisomers. The stereochemical outcome can often be predicted using models like Cram's rule, where the nucleophile preferentially attacks the less sterically hindered face of the aldehyde. alchemyst.co.uk
Deuterium (B1214612) Incorporation Strategies in Acyl Chloride Synthesis
The introduction of deuterium into the target molecule can be achieved through various methods, including reductive deuteration and isotopic exchange.
Reductive Deuteration Pathways for Acyl Chlorides
Reductive deuteration offers a direct method for synthesizing deuterated compounds. A notable method involves the single-electron transfer (SET) reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and deuterated water (D2O). mdpi.comnih.govresearchgate.net This process is a four-electron transfer reaction that converts acyl chlorides into α,α-dideuterio alcohols with high levels of deuterium incorporation (≥98%). mdpi.com This method is distinguished by its excellent functional group tolerance. mdpi.comresearchgate.net
Another approach utilizes cost-effective sodium dispersion as the single electron donor and deuterated ethanol (B145695) (EtOD-d1) as the deuterium source for the SET reductive deuteration of acyl chlorides. nih.gov This method has demonstrated high deuterium atom economy and excellent regioselectivity. nih.gov
Classic methods for reductive deuteration often employ expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4). mdpi.com
Isotopic Exchange and Labeling Techniques at Stereogenic Centers
Hydrogen isotope exchange (HIE) reactions are powerful tools for introducing deuterium into organic molecules, often at a late stage of the synthesis. acs.org These methods can be catalyzed by various metals, including palladium and iridium. nih.gov
For instance, palladium on carbon (Pd/C) in combination with aluminum and D2O can facilitate selective H-D exchange reactions. In this system, D2 gas is generated in situ from the reaction between aluminum and D2O, and the palladium catalyst promotes the exchange. nih.gov This method has been successfully applied to the deuteration of various organic compounds, including esters like diethyl malonate. nih.gov
Metal-catalyzed HIE reactions can also be performed with high stereoretention, meaning the configuration of a chiral center is preserved during the deuteration process. acs.orgnih.gov For example, ruthenium nanoparticles have been shown to catalyze the C–H deuteration of chiral amines with full retention of configuration. acs.orgnih.gov
The acidity of the α-hydrogen can be a key factor in facilitating H/D exchange. For example, the use of a pentafluorophenyl (Pfp) ester can significantly increase the acidity of the α-hydrogen, allowing for highly regioselective H/D exchange at that position using a mild base like triethylamine (B128534) (Et3N) as a catalyst and D2O as the deuterium source. researchgate.net
Preparation of this compound: Batch and Continuous Flow Processes
The final step in the synthesis is the conversion of the deuterated (S)-2-acetoxypropionic acid to the corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl2), phosphorus(V) chloride (PCl5), and phosphorus(III) chloride (PCl3). chemguide.co.ukwikipedia.orglibretexts.org Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukwikipedia.org
This chlorination step can be carried out using either batch or continuous flow processes. google.comvapourtec.com
Batch processes are the traditional method, where all reactants are combined in a single vessel and the reaction proceeds over a set time. labmanager.com This approach offers flexibility for process adjustments and is well-suited for smaller-scale synthesis. labmanager.com
Continuous flow processes , on the other hand, involve the continuous feeding of reactants into a reactor, with the product being continuously removed. kilolabs.comaiche.org This method offers several advantages, including enhanced control over reaction parameters, improved safety due to smaller reaction volumes, and more consistent product quality. labmanager.comkilolabs.com For the synthesis of (S)-2-acetoxypropionoyl chloride, a continuous process might involve feeding (S)-2-acetoxypropionic acid and thionyl chloride into a series of flow reactors. google.com The residence time in the reactor can be calculated based on kinetic studies from batch experiments to optimize the conversion. vapourtec.com
Interactive Table: Comparison of Batch and Continuous Flow Processes for Acyl Chloride Synthesis
| Feature | Batch Process | Continuous Flow Process |
|---|---|---|
| Scale | Ideal for small-scale and exploratory synthesis labmanager.com | Suited for high-throughput and large-scale manufacturing labmanager.com |
| Control | Stepwise control of parameters labmanager.com | Precise control of temperature, pressure, and reaction time labmanager.com |
| Safety | Higher risk with large volumes of hazardous materials kilolabs.com | Minimized risk due to small reaction volumes labmanager.comkilolabs.com |
| Productivity | Downtime between batches labmanager.com | Continuous operation eliminates downtime labmanager.com |
| Consistency | Potential for batch-to-batch variability | Uniform conditions lead to consistent product quality labmanager.com |
| Footprint | Larger equipment footprint kilolabs.com | Typically smaller footprint kilolabs.com |
Control and Assessment of Isotopic Purity in Deuterated Chiral Compounds
Ensuring the isotopic purity and structural integrity of the final deuterated product is crucial. rsc.org Several analytical techniques are employed for this purpose.
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for determining isotopic enrichment. rsc.orgnih.govcerilliant.com By analyzing the mass spectrum, the relative abundance of the deuterated isotopologs (D0, D1, D2, etc.) can be measured to calculate the percentage of isotopic purity. rsc.orgnih.gov
Nuclear magnetic resonance (NMR) spectroscopy is another essential technique. It not only confirms the structural integrity of the molecule but can also provide information about the position of the deuterium labels and the relative isotopic purity. rsc.org
In cases of H/D exchange, these analytical methods can be used to monitor the progress of the reaction and identify any unwanted exchange that may compromise the isotopic purity of the target compound. nih.govcerilliant.com For chiral compounds, it is also critical to confirm that the stereochemical integrity has been maintained throughout the synthetic sequence. This can be achieved using chiral chromatography or by converting the compound to a diastereomeric derivative that can be analyzed by NMR or chromatography. nih.gov
Applications of S 2 Acetoxypropionoyl Chloride D3 in Asymmetric Organic Synthesis
Utility as a Chiral Acylating Reagent in Stereoselective Transformations
Chiral acylating agents are fundamental tools in stereoselective synthesis, enabling the transfer of an acyl group in a manner that influences the stereochemical outcome of a reaction. The core principle lies in the reagent's own three-dimensional structure. When a chiral, enantiomerically pure reagent like (S)-2-Acetoxypropionoyl Chloride-d3 reacts with a prochiral or racemic substrate, the transition states leading to the different possible stereoisomeric products are diastereomeric. Due to their different steric and electronic interactions, these diastereomeric transition states have different energy levels, resulting in different reaction rates and a preference for the formation of one stereoisomer over the other. nih.govnih.gov
The effectiveness of this compound in these transformations is dictated by its structural features: the (S)-configured stereocenter adjacent to the carbonyl group of the acid chloride. This stereocenter creates a distinct chiral environment that can effectively differentiate between the faces of a prochiral molecule or the enantiomers of a racemic mixture during the acylation process. This leads to the formation of products with a high degree of stereochemical purity, which is a critical goal in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. urfu.ru
Role in Diastereoselective and Enantioselective Functionalizations
The application of this compound extends to various diastereoselective and enantioselective functionalization reactions, where it serves to introduce a chiral motif that directs subsequent chemical steps.
A primary application of this compound is in the acylation of racemic alcohols, amines, and other nucleophiles to form diastereomeric esters and amides. rsc.org When the reagent reacts with a racemic mixture of a chiral alcohol (e.g., (R/S)-sec-butanol), it produces two different diastereomeric esters: ((S)-2-acetoxypropionoyl)-(R)-sec-butyl ester and ((S)-2-acetoxypropionoyl)-(S)-sec-butyl ester.
These diastereomers possess different physical properties, such as boiling points, melting points, and solubility, which allows for their separation using standard laboratory techniques like chromatography or crystallization. libretexts.org Once separated, the chiral auxiliary (the (S)-2-acetoxypropionate group) can be cleaved to yield the individual, enantiomerically pure alcohols. A similar strategy is highly effective for the resolution of racemic amines through the formation and separation of diastereomeric amides. urfu.ru The diastereoselectivity of such reactions can be influenced by factors like the solvent, temperature, and the presence of additives. rsc.org
Table 1: Illustrative Example of Diastereoselective Esterification
This table shows the hypothetical reaction of this compound with a racemic alcohol, resulting in two separable diastereomeric products.
| Reactant A | Reactant B | Product 1 (Diastereomer A) | Product 2 (Diastereomer B) | Separation Method |
| This compound | (R/S)-1-Phenylethanol | (S)-1-Phenylethyl (S)-2-acetoxypropanoate-d3 | (R)-1-Phenylethyl (S)-2-acetoxypropanoate-d3 | Column Chromatography |
Beyond simple resolution, this compound can be used as a chiral auxiliary to induce asymmetry in carbon-carbon bond-forming reactions. In this approach, the reagent is first attached to an achiral substrate to form a chiral ester or amide. The chiral environment established by the auxiliary then directs the stereochemical course of a subsequent reaction, such as an enolate alkylation or an aldol reaction.
For example, an ester formed from the title compound and a simple carboxylic acid can be converted into an enolate. The bulky and stereochemically defined auxiliary can block one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one enantiomer of the product. After the key bond-forming step, the chiral auxiliary is removed, yielding an enantiomerically enriched product and recovering the auxiliary for potential reuse. This strategy is a cornerstone of asymmetric synthesis, allowing for the construction of complex chiral molecules from simple, achiral starting materials.
Application in Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a powerful method for separating the enantiomers of a racemic mixture. wikipedia.org It relies on the different reaction rates of the two enantiomers with a chiral reagent. libretexts.org When a racemic substrate (e.g., a secondary alcohol) is treated with a sub-stoichiometric amount of this compound, one enantiomer will react faster than the other. For instance, the (R)-alcohol might be acylated more rapidly than the (S)-alcohol. If the reaction is stopped at approximately 50% conversion, the product will be enriched in the ester derived from the (R)-alcohol, while the unreacted starting material will be enriched in the slower-reacting (S)-alcohol. mdpi.com
Table 2: Hypothetical Data for Kinetic Resolution of a Racemic Alcohol
This table illustrates the change in enantiomeric excess (ee) for the starting material and the product at different stages of a kinetic resolution.
| Reaction Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Enantiomeric Excess (ee) of Ester Product (%) |
| 10 | 9 | 90 |
| 30 | 35 | 85 |
| 50 | 99 | 80 |
| 70 | >99 | 70 |
A more advanced and efficient version of this process is Dynamic Kinetic Resolution (DKR). princeton.edunih.gov DKR combines the kinetic resolution step with an in-situ racemization of the starting material. rsc.org This means that as the faster-reacting enantiomer is consumed by the chiral acylating agent, the slower-reacting enantiomer is continuously converted back into the racemate. This dynamic process allows, in principle, for the conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% theoretical yield limit of standard kinetic resolution. mdpi.com For this compound to be used in a DKR process, a suitable racemization catalyst for the substrate (e.g., a racemic alcohol or amine) must be present in the reaction mixture.
Synthesis of Deuterium-Labeled Chiral Intermediates for Downstream Chemical Research
The "-d3" designation in this compound indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling is extremely valuable for modern bioanalytical techniques, particularly those involving mass spectrometry. biomedres.usnih.gov
Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts but have a higher mass. This property makes them ideal for use as internal standards in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) studies. repec.org When analyzing a biological sample (e.g., blood or plasma) for the presence of a chiral drug or metabolite, a known amount of the deuterium-labeled chiral intermediate is added to the sample. The labeled compound co-elutes with the unlabeled analyte but is easily distinguished by its higher mass in the mass spectrometer. This allows for precise and accurate quantification of the analyte, correcting for any sample loss during preparation or variations in instrument response. biomedres.usrepec.org Therefore, this compound serves as a crucial building block for synthesizing these essential analytical tools for use in drug metabolism, pharmacokinetic studies, and clinical trials. repec.org
Mechanistic Investigations and Kinetic Isotope Effects of Reactions Involving S 2 Acetoxypropionoyl Chloride D3
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling Experiments
Deuterium labeling is a cornerstone technique for elucidating reaction mechanisms. By strategically replacing protium (B1232500) with deuterium in a reactant like (S)-2-Acetoxypropionoyl Chloride-d3, chemists can trace the fate of specific atoms throughout a chemical transformation. This isotopic substitution provides a means to distinguish between different possible mechanistic pathways.
In the context of reactions involving this compound, deuterium labeling experiments are instrumental in understanding the stereochemical course of acylation reactions. For instance, when this deuterated compound is used to acylate a chiral alcohol, the position of the deuterium atom in the resulting ester product can reveal whether the reaction proceeded with inversion or retention of configuration at the stereocenter. This information is critical for confirming or refuting proposed mechanisms, such as those involving nucleophilic substitution at the acyl carbon.
Primary and Secondary Kinetic Isotope Effects (KIEs) in Stereoselective Acylation Reactions
Kinetic isotope effects (KIEs) are among the most sensitive probes of transition state structure and bonding changes during a reaction. nih.gov The substitution of a lighter isotope (e.g., hydrogen) with a heavier one (e.g., deuterium) can lead to a change in the reaction rate. This change, quantified as the KIE, provides invaluable insight into the rate-determining step of a reaction and the nature of the transition state.
Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. In reactions with this compound, a primary KIE would be expected if the C-D bond in the acetyl group were directly involved in the rate-limiting step.
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step but is located near the reaction center. These effects arise from changes in vibrational frequencies between the ground state and the transition state. For this compound, secondary KIEs can provide information about the steric and electronic environment around the acyl group in the transition state of stereoselective acylation reactions.
The measurement of both primary and secondary KIEs in reactions utilizing this compound allows for a detailed mapping of the transition state geometry. For example, the magnitude of the secondary KIE can indicate the degree of steric crowding or the nature of hyperconjugative interactions in the transition state, which are crucial factors in determining the stereochemical outcome of the reaction.
| Isotope Effect Type | Description | Application with this compound |
| Primary KIE | Observed when a bond to the deuterium is broken/formed in the rate-determining step. | Would indicate direct involvement of the acetyl C-D bond in the rate-limiting step of a reaction. |
| Secondary KIE | Observed when the deuterium is not directly involved in bond breaking/formation but is near the reaction center. | Provides insight into the steric and electronic environment of the transition state during stereoselective acylations. |
Deuterium-Enabled Stereochemical Stability and Inhibition of Racemization
The stereochemical integrity of chiral molecules is paramount in many chemical applications. Racemization, the process by which a chiral molecule loses its single enantiomeric form to become a mixture of enantiomers, can be a significant challenge. The substitution of hydrogen with deuterium can influence the stereochemical stability of a molecule.
In the case of this compound, the presence of deuterium atoms on the acetyl methyl group can subtly alter the molecule's conformational preferences and energy landscape. This isotopic substitution can lead to a slight increase in the steric bulk of the acetyl group. While seemingly minor, this can be sufficient to raise the energy barrier for processes that lead to racemization, such as enolization. By disfavoring the formation of a planar enolate intermediate, the deuterated compound can exhibit enhanced stereochemical stability compared to its non-deuterated counterpart. This inhibition of racemization is a critical advantage in stereoselective synthesis, ensuring that the desired stereochemical information is faithfully transferred during a reaction.
Characterization of Transition States and Reaction Pathway Analysis
The ultimate goal of mechanistic studies is often the detailed characterization of the transition state—the fleeting, high-energy species that lies at the energetic peak of a reaction pathway. The experimental data obtained from deuterium labeling and KIE studies using this compound provide crucial benchmarks for computational modeling of transition states.
Advanced Spectroscopic and Computational Studies of S 2 Acetoxypropionoyl Chloride D3 and Its Reactions
Applications of Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) in Reaction Monitoring and Stereochemical Analysis
Deuterium Nuclear Magnetic Resonance (²H or D NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving deuterated compounds and for gaining insights into their stereochemistry. rsc.orgwikipedia.org Due to its low natural abundance (0.016%), samples are typically enriched with deuterium to obtain a sufficiently strong signal. wikipedia.org The chemical shift range in ²H NMR is similar to that of proton NMR, although the resolution is often lower. wikipedia.orgmagritek.com
A key application of ²H NMR is to confirm the success of deuteration, as a deuterated compound will exhibit a distinct peak in the ²H NMR spectrum while the corresponding signal in the ¹H NMR spectrum will disappear. magritek.com This makes it an ideal tool for tracking the incorporation and position of deuterium atoms in a molecule like (S)-2-Acetoxypropionoyl Chloride-d3.
Time-resolved ²H NMR spectroscopy can be effectively used to monitor reaction kinetics. rsc.org By acquiring spectra at different time intervals, one can follow the consumption of the deuterated starting material and the formation of deuterated products, providing valuable kinetic data. This method has been successfully applied to a variety of reactions in different media. rsc.org For instance, in a reaction involving this compound, the disappearance of the signal corresponding to the -CD₃ group of the reactant and the appearance of a new signal for the deuterated product can be quantitatively monitored.
Furthermore, ²H NMR is particularly informative in the solid state for studying molecular orientation and dynamics due to the interaction of the deuterium nuclear quadrupole moment with the electric field gradient at the nucleus. wikipedia.org While less common for routine stereochemical analysis of small molecules in solution compared to ¹H NMR, changes in the ²H NMR spectrum, such as quadrupolar splitting, can provide information about the orientation of C-D bonds, which can be related to the stereochemistry of the molecule. wikipedia.org
High-Resolution Mass Spectrometry for Isotopic Distribution and Purity Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the isotopic distribution and purity of deuterated compounds like this compound. nih.govresearchgate.net This method offers high sensitivity and accuracy, allowing for the consumption of very small sample amounts. nih.govresearchgate.net
The primary advantage of HRMS is its ability to distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov For a deuterated compound, HRMS can resolve the signals of the desired deuterated molecule from its non-deuterated and partially deuterated counterparts. nih.govrsc.org This allows for the precise calculation of isotopic purity, which is a critical parameter for deuterated standards and reagents. nih.gov
Two common methods for calculating isotopic purity from HRMS data are based on the relative abundances of the H/D isotopologue ions (D₀ to Dₙ). nih.gov These calculations have been shown to yield consistent and accurate results that correlate well with certified values. nih.gov For this compound, HRMS would be used to determine the percentage of molecules that contain three deuterium atoms versus those with fewer.
Moreover, HRMS can be coupled with techniques like Ultra-Performance Liquid Chromatography (UPLC) to separate the compound of interest from impurities before mass analysis, further enhancing the accuracy of the purity determination. nih.gov Tandem mass spectrometry (MS/MS) can also be employed to gain information about the position of the deuterium labels within the molecule. nih.gov The ability to resolve isotopic fine structure with very high-resolution instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, can even distinguish between isotopomers having the same nominal mass but different elemental compositions (e.g., a molecule with two ¹³C atoms versus one with one ¹³C and one ²H). nih.gov
The following table illustrates a hypothetical isotopic distribution analysis for a sample of this compound using HRMS.
| Isotopologue | Theoretical m/z | Observed Intensity | Calculated Abundance (%) |
| d₀ (C₅H₇ClO₃) | 150.0084 | Low | < 0.1 |
| d₁ (C₅H₆DClO₃) | 151.0147 | Low | ~0.5 |
| d₂ (C₅H₅D₂ClO₃) | 152.0209 | Moderate | ~2.5 |
| d₃ (C₅H₄D₃ClO₃) | 153.0272 | High | > 97.0 |
Circular Dichroism and Chiroptical Studies for Absolute Configuration Assignment in Derived Products
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules, including products derived from reactions of this compound. nih.govnih.govhebmu.edu.cn CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. researchgate.net
When this compound reacts with a nucleophile, a new chiral center may be formed or the existing stereocenter may be retained or inverted. To determine the absolute configuration of the resulting product, its experimental CD spectrum is compared with a theoretically calculated spectrum. nih.govnih.gov The principle is that a closer match between the experimental and calculated spectra provides a more reliable assignment of the absolute configuration. nih.gov
The theoretical calculation of CD spectra often involves quantum chemical methods, with Time-Dependent Density Functional Theory (TDDFT) being a prominent approach. nih.govresearchgate.net The process typically includes a conformational analysis to identify the lowest energy conformers of the molecule, followed by the calculation of the CD spectrum for each significant conformer. nih.gov The final calculated spectrum is a Boltzmann-weighted average of the individual conformer spectra.
For complex molecules, especially those that are transparent in the UV-Vis region, derivatization with a chromophoric group can be employed to make them amenable to CD analysis. nih.gov In the case of reactions with this compound, the resulting ester or amide products may already possess suitable chromophores for direct CD analysis.
The following table outlines the general steps for assigning the absolute configuration of a product derived from this compound using CD spectroscopy.
| Step | Description |
| 1. Synthesis and Purification | The product of the reaction of this compound is synthesized and purified. |
| 2. Experimental CD Spectrum | The CD spectrum of the purified product is recorded on a CD spectrometer. |
| 3. Conformational Analysis | Computational methods are used to find the stable conformations of the possible stereoisomers of the product. |
| 4. TDDFT Calculation | The CD spectrum for each stable conformer of each possible stereoisomer is calculated using TDDFT. |
| 5. Spectral Comparison | The experimental CD spectrum is compared with the Boltzmann-weighted average of the calculated spectra for each stereoisomer. |
| 6. Absolute Configuration Assignment | The absolute configuration is assigned based on the best match between the experimental and calculated spectra. nih.govnih.gov |
Density Functional Theory (DFT) and Molecular Dynamics Simulations
Density Functional Theory (DFT) and molecular dynamics simulations are powerful computational tools for investigating the stereochemical outcomes of reactions involving chiral molecules like this compound. These methods provide detailed insights into reaction mechanisms that are often difficult to obtain through experiments alone. nih.gov
Theoretical Modeling of Stereoselective Reaction Pathways and Enantioselectivity
DFT is widely used to model the transition states of chemical reactions, which is crucial for understanding and predicting stereoselectivity. nih.govnih.gov By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially. The stereoisomer formed via the lower energy transition state is expected to be the major product.
For a reaction involving the chiral reagent this compound, DFT calculations can be used to model the approach of a nucleophile to the carbonyl group. The calculations would explore different possible orientations of the reactants in the transition state, taking into account steric and electronic effects. The energy differences between the diastereomeric transition states would then allow for the prediction of the diastereoselectivity or enantioselectivity of the reaction.
Molecular dynamics simulations can complement DFT by providing insights into the dynamic behavior of the reacting molecules, including conformational changes and solvent effects, which can also influence the stereochemical outcome of a reaction.
The table below summarizes the general workflow for modeling a stereoselective reaction using DFT.
| Step | Description |
| 1. Reactant and Product Structures | Optimize the geometries of the reactants and possible stereoisomeric products. |
| 2. Transition State Search | Locate the transition state structures connecting the reactants to each stereoisomeric product. |
| 3. Frequency Calculation | Perform frequency calculations to confirm that the located structures are true minima (for reactants and products) or first-order saddle points (for transition states). |
| 4. Energy Calculation | Calculate the relative energies of the transition states. The difference in activation energies (ΔΔG‡) determines the predicted stereoselectivity. |
| 5. Prediction of Stereoselectivity | The ratio of the products can be estimated using the equation: Product Ratio = exp(-ΔΔG‡ / RT). |
Computational Prediction and Interpretation of Kinetic Isotope Effects
The presence of deuterium atoms in this compound allows for the study of kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. researchgate.net KIEs are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. researchgate.netacs.org
DFT calculations are instrumental in predicting and interpreting KIEs. researchgate.net The KIE arises from the difference in zero-point vibrational energies (ZPVEs) between the C-H and C-D bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond. If this bond is broken or significantly altered in the rate-determining step, the reaction will be slower for the deuterated compound, resulting in a primary KIE (kH/kD > 1).
By modeling the reactants and the transition state of a reaction involving this compound, DFT can be used to calculate the vibrational frequencies of all species. From these frequencies, the ZPVEs can be determined, and the KIE can be predicted. Comparing the computationally predicted KIE with the experimentally measured value provides a rigorous test of the proposed reaction mechanism. rsc.org
It is important to note that even if the C-D bond is not directly broken in the rate-determining step, a smaller secondary KIE can still be observed due to changes in the vibrational environment of the deuterium atoms between the reactant and the transition state. Computational models can also predict these more subtle effects.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to Deuterated Chiral Acyl Chlorides
The advancement of research involving deuterated chiral acyl chlorides like (S)-2-Acetoxypropionoyl Chloride-d3 is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While the existence of this specific compound is confirmed through commercial suppliers, the broader development of synthetic strategies for this class of molecules is a key research focus.
A plausible and sustainable route to this compound likely begins with a deuterated precursor, such as d3-lactic acid. The synthesis of deuterated polylactic acid from deuterated lactic acid has been reported, suggesting the feasibility of this starting point. europa.eu The synthesis would then proceed through two key steps: acetylation of the hydroxyl group followed by chlorination of the carboxylic acid.
Table 1: Plausible Synthetic Route for this compound
| Step | Reactants | Reagents | Product |
| 1. Acetylation | (S)-Lactic acid-d3 | Acetic anhydride (B1165640) | (S)-2-Acetoxypropionic acid-d3 |
| 2. Chlorination | (S)-2-Acetoxypropionic acid-d3 | Thionyl chloride or Oxalyl chloride | This compound |
Future research in this area will likely focus on several key aspects:
Green Chemistry Principles: Exploring the use of enzymatic catalysis for the acetylation step or employing greener chlorinating agents to minimize environmental impact.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods. resolvemass.ca
Expanded Scope: Extending these synthetic strategies to a wider range of deuterated chiral carboxylic acids, thereby creating a toolbox of novel deuterated acylating agents for various applications.
Expanding the Scope of Asymmetric Transformations Mediated by this compound
The primary allure of this compound lies in its potential as a mediator in asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds. Its role can be envisioned in several key areas:
Chiral Derivatizing Agent: This compound can be employed as a chiral derivatizing agent to determine the enantiomeric purity of alcohols and amines. wikipedia.org By reacting with a racemic mixture, it forms diastereomers that can be distinguished and quantified using techniques like NMR spectroscopy or chromatography.
Kinetic Resolution: In kinetic resolution, the chiral acyl chloride reacts at different rates with the two enantiomers of a racemic substrate, allowing for the separation of the unreacted, enantiomerically enriched substrate. The deuterium (B1214612) labeling in this compound can introduce a kinetic isotope effect (KIE), potentially enhancing the selectivity of the resolution. princeton.eduwikipedia.org The C-D bond is stronger than the C-H bond, which can influence the transition state energies and, consequently, the reaction rates. wikipedia.org
Asymmetric Acylation: As a chiral acylating agent, it can be used to introduce an acetoxypropionyl group stereoselectively, creating a new chiral center in the target molecule. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals.
Future research will focus on demonstrating the efficacy of this compound in these applications through detailed experimental studies, including the optimization of reaction conditions and the evaluation of enantiomeric excesses for a variety of substrates.
Table 2: Potential Asymmetric Transformations using this compound
| Transformation | Substrate Type | Potential Outcome | Key Advantage |
| Chiral Derivatization | Racemic Alcohols, Amines | Formation of Diastereomers for ee determination | Precise quantification of enantiomeric purity |
| Kinetic Resolution | Racemic Alcohols, Amines | Enantiomerically enriched unreacted substrate | Potential for enhanced selectivity via KIE |
| Asymmetric Acylation | Prochiral Alcohols | Enantiomerically enriched acylated product | Introduction of a new chiral center |
Integration of Advanced Computational Approaches for Predictive Stereochemistry in Complex Systems
Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.net In the context of this compound, advanced computational approaches can provide profound insights into the mechanisms of the asymmetric transformations it mediates.
Transition State Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of the acylation reactions. By comparing the energies of the diastereomeric transition states, it is possible to predict which enantiomer of a substrate will react faster or which stereoisomer of the product will be formed preferentially.
Understanding the Kinetic Isotope Effect: Computational studies can elucidate the origins of the kinetic isotope effect observed in reactions involving this compound. By analyzing the vibrational frequencies of the C-H and C-D bonds in the ground and transition states, researchers can gain a deeper understanding of how deuterium substitution influences the reaction kinetics and stereoselectivity.
In Silico Design of Novel Reagents: Computational screening can be used to design new deuterated chiral acyl chlorides with improved reactivity and selectivity. By modifying the structure of the acyl chloride in silico and calculating the predicted outcomes of reactions, researchers can identify promising candidates for experimental synthesis.
The integration of these computational approaches will accelerate the development of new asymmetric methodologies and provide a rational basis for the design of highly effective chiral reagents.
Potential Applications in Specialized Chemical Synthesis and Advanced Material Science Research
The unique properties of this compound open up exciting possibilities in specialized areas of chemical synthesis and materials science.
Synthesis of Deuterated Pharmaceuticals: Deuterium-labeled drugs can exhibit improved metabolic stability and pharmacokinetic profiles. acs.orgnih.govresearchgate.netnih.gov this compound can serve as a chiral building block for the synthesis of complex deuterated active pharmaceutical ingredients (APIs), potentially leading to the development of more effective and safer medicines. The "chiral switching" of drugs, where a single, more active enantiomer is developed from a racemic mixture, can be facilitated by deuterium incorporation to stabilize the desired stereocenter. acs.orgnih.govnih.govdigitellinc.com
Advanced Polymer Synthesis: The incorporation of deuterated chiral monomers can significantly alter the properties of polymers. Deuterated polymers often exhibit enhanced thermal stability and different optical properties compared to their non-deuterated counterparts. resolvemass.ca Using this compound in polymerization reactions could lead to the creation of novel polymers with unique chiroptical properties, enhanced stability, or specific functionalities for applications in areas like chiral chromatography or as specialized optical films. The synthesis of polymers from deuterated monomers like deuterated lactide has already been explored, paving the way for such advancements. europa.eu
Development of Novel Liquid Crystals: Chiral molecules are essential components in many liquid crystal displays. The introduction of deuterium can influence the mesomorphic properties and enhance the performance of liquid crystals, for instance, by improving their stability. researchgate.netrsc.org this compound could be used to synthesize novel deuterated chiral liquid crystals with tailored properties for advanced display technologies.
The exploration of these applications is still in its early stages, but the potential for this compound to contribute to significant advancements in these fields is undeniable.
Q & A
Advanced Question: How can researchers resolve discrepancies between NMR and MS data when analyzing isotopic purity?
Methodological Answer: Contradictions often arise due to solvent interference or isotopic scrambling. To mitigate:
- Cross-validate with multiple solvents : Compare NMR results in CDCl₃ vs. DMSO-d₆ to rule out solvent-induced artifacts.
- Use tandem MS/MS : Fragment the molecular ion to isolate deuterium-specific peaks and confirm substitution sites.
- Synthesize a non-deuterated control : Compare retention times and spectral patterns to identify anomalies .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Due to its acyl chloride group and potential toxicity:
- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Advanced Question: How to design experiments to assess chronic exposure risks in laboratory settings?
Methodological Answer:
- Air Monitoring : Deploy passive samplers (e.g., activated charcoal tubes) to quantify airborne concentrations during synthesis.
- Biological Assays : Test hydrolyzed byproducts (e.g., acetic acid-d3) for cytotoxicity using in vitro models (e.g., HepG2 cells).
- Ethical Compliance : Follow institutional review board (IRB) guidelines for hazard documentation and waste disposal .
Basic Question: What synthetic routes are effective for introducing deuterium into this compound?
Methodological Answer:
Deuterium incorporation typically occurs via:
- Deuterated Starting Materials : Use (S)-2-hydroxypropionic acid-d3 and acetyl chloride-d3 in anhydrous conditions.
- Catalytic Exchange : Employ Pd/C or Rh catalysts in D₂O to selectively deuterate the α-position.
Advanced Question: How to optimize reaction conditions to minimize racemization during synthesis?
Methodological Answer:
- Temperature Control : Maintain reactions at 0–5°C to reduce thermal racemization.
- Chiral Catalysts : Use (R)-BINAP or similar ligands to preserve stereochemistry.
- Kinetic Analysis : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
Basic Question: How does deuterium substitution affect the compound’s stability in solution?
Methodological Answer:
Deuterium can alter hydrolysis kinetics:
- Hydrolytic Stability : Compare degradation rates in H₂O vs. D₂O using HPLC. Acyl chlorides hydrolyze faster in H₂O due to isotopic effects on reaction intermediates.
Advanced Question: What mechanistic insights can be gained from studying solvent isotope effects on degradation?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Analysis : Measure rate constants (k) in H₂O and D₂O. A KIE >1 suggests proton transfer is rate-limiting.
- Computational Modeling : Use DFT calculations to simulate transition states and validate experimental KIE values .
Advanced Question: How to address conflicting data on the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Systematic Variability Testing : Repeat reactions with controlled equivalents of nucleophiles (e.g., amines, alcohols).
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Meta-Analysis : Compare results with structurally similar deuterated acyl chlorides (e.g., 2-Ethylhexanoyl Chloride-d3) to identify trends .
Basic Question: What are the applications of this compound in kinetic studies?
Methodological Answer:
- Isotopic Labeling : Use as a tracer in enzymatic or catalytic reactions to study mechanism via MS or NMR.
- Pharmacokinetics : Track metabolic pathways in vivo using deuterium as a non-radioactive label .
Advanced Question: How to design a study to quantify kinetic isotope effects (KIE) in enzyme-catalyzed reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
